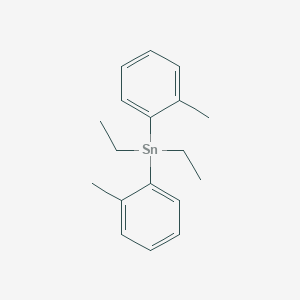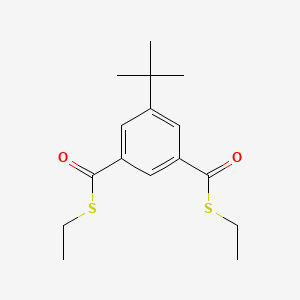
S~1~,S~3~-Diethyl 5-tert-butylbenzene-1,3-dicarbothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S~1~,S~3~-Diethyl 5-tert-butylbenzene-1,3-dicarbothioate: is an organic compound with the molecular formula C16H22O2S2 It is a derivative of benzene, featuring a tert-butyl group and two ethyl ester groups attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S1,S~3~-Diethyl 5-tert-butylbenzene-1,3-dicarbothioate typically involves the esterification of 5-tert-butylbenzene-1,3-dicarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the production of S1,S~3~-Diethyl 5-tert-butylbenzene-1,3-dicarbothioate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: S1,S~3~-Diethyl 5-tert-butylbenzene-1,3-dicarbothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: S1,S~3~-Diethyl 5-tert-butylbenzene-1,3-dicarbothioate is used as a precursor in the synthesis of more complex organic molecules
Biology: In biological research, this compound may be used as a model compound to study the effects of ester and thioester groups on biological activity. It can also serve as a probe to investigate enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s ability to undergo various chemical transformations makes it a versatile building block for drug design.
Industry: In the industrial sector, S1,S~3~-Diethyl 5-tert-butylbenzene-1,3-dicarbothioate can be used in the production of specialty chemicals, including additives for polymers and lubricants.
Wirkmechanismus
The mechanism by which S1,S~3~-Diethyl 5-tert-butylbenzene-1,3-dicarbothioate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ester groups can undergo hydrolysis to release active metabolites, which then interact with specific biological pathways. The tert-butyl group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Vergleich Mit ähnlichen Verbindungen
tert-Butylbenzene: A simpler aromatic hydrocarbon with a tert-butyl group attached to the benzene ring.
Diethyl phthalate: An ester of phthalic acid with two ethyl groups, used as a plasticizer.
Diethyl carbonate: An ester of carbonic acid with two ethyl groups, used as a solvent and reagent in organic synthesis.
Uniqueness: S1,S~3~-Diethyl 5-tert-butylbenzene-1,3-dicarbothioate is unique due to the presence of both ester and thioester groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups with the tert-butyl-substituted benzene ring makes this compound particularly versatile for various applications.
Eigenschaften
CAS-Nummer |
64148-48-7 |
|---|---|
Molekularformel |
C16H22O2S2 |
Molekulargewicht |
310.5 g/mol |
IUPAC-Name |
1-S,3-S-diethyl 5-tert-butylbenzene-1,3-dicarbothioate |
InChI |
InChI=1S/C16H22O2S2/c1-6-19-14(17)11-8-12(15(18)20-7-2)10-13(9-11)16(3,4)5/h8-10H,6-7H2,1-5H3 |
InChI-Schlüssel |
PBHPHFMCNVIPGY-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC(=O)C1=CC(=CC(=C1)C(C)(C)C)C(=O)SCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Bromo-4-[2-(4-heptylphenyl)ethenyl]benzene](/img/structure/B14506058.png)
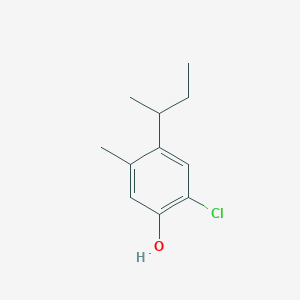
![Ethyl 7-[2-(hydroxymethyl)-5-oxopyrrolidin-1-YL]heptanoate](/img/structure/B14506068.png)
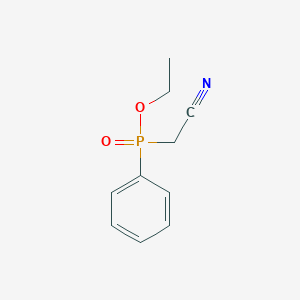
![1-Bromo-4-[(4-decylphenyl)ethynyl]benzene](/img/structure/B14506086.png)
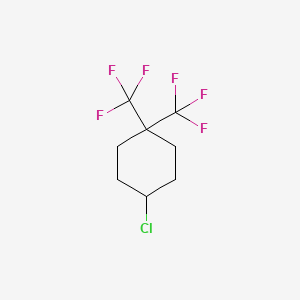
![3-Nitrophenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14506096.png)
![Dibutyl {[4-(dibutylamino)phenyl]methylidene}propanedioate](/img/structure/B14506100.png)


![4-{(E)-[(4-Cyanophenyl)methylidene]amino}phenyl octanoate](/img/structure/B14506124.png)
![2-[3-(Benzylamino)-2-hydroxypropoxy]benzonitrile](/img/structure/B14506132.png)
